Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide

Cross-Coupling Protodeboronation Stability Pyridyl Nucleophiles

The 2-(trifluoromethyl) group on this pyridyl trifluoroborate salt electronically deactivates the C–B bond, delivering superior stability against protodeboronation compared to the corresponding boronic acid. This reagent is specifically engineered for high-yielding Suzuki-Miyaura installations of the privileged 2-CF3-pyridine motif in drug candidates. For ligand synthesis or couplings to electron-rich aryl halides, its enhanced electrophilicity accelerates cross-coupling rates. Source exclusively 97% purity material to ensure reproducible catalytic performance.

Molecular Formula C6H3BF6KN
Molecular Weight 253.00 g/mol
Cat. No. B8203332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide
Molecular FormulaC6H3BF6KN
Molecular Weight253.00 g/mol
Structural Identifiers
SMILES[B-](C1=C(N=CC=C1)C(F)(F)F)(F)(F)F.[K+]
InChIInChI=1S/C6H3BF6N.K/c8-6(9,10)5-4(7(11,12)13)2-1-3-14-5;/h1-3H;/q-1;+1
InChIKeyRALHJZWGMSPZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide: A Fluorinated Organotrifluoroborate for Advanced Cross-Coupling


Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide (CAS 2244702-87-0) is a heteroaryl organotrifluoroborate salt belonging to the broader class of potassium pyridyltrifluoroborates, which are recognized as stable and versatile surrogates for boronic acids in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The compound features a pyridine ring substituted with an electron-withdrawing trifluoromethyl group at the 2-position and a trifluoroborate (-BF3K) moiety at the 3-position, a structural arrangement that is anticipated to modulate both the stability of the carbon-boron bond and the electron density of the heterocycle compared to non-fluorinated or differently substituted analogs [2].

Why Potassium 3-Pyridyltrifluoroborate Cannot Substitute Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide


Generic substitution fails because the 2-trifluoromethyl group fundamentally alters the electronic and steric environment of the pyridine ring, directly impacting the stability and reactivity of the crucial C-B bond. The strong electron-withdrawing effect of the -CF3 group at the position alpha to the C-BF3K moiety is known to increase the propensity for protodeboronation in related 2-substituted pyridylboronic acids, a challenge that the trifluoroborate form specifically addresses by providing a more stable, slowly hydrolyzing nucleophilic partner [1]. The quantitative evidence below demonstrates that this electronic modulation translates into measurable differences in cross-coupling efficiency, functional group tolerance, and application scope compared to the unsubstituted potassium 3-pyridyltrifluoroborate or the simple boronic acid

Product-Specific Quantitative Evidence for Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide


Enhanced Stability Against Protodeboronation vs. 2-Pyridylboronic Acid

The 2-pyridyl motif is notoriously prone to protodeboronation under Suzuki-Miyaura conditions, severely limiting the utility of the corresponding boronic acids. The trifluoroborate salt form, including the target compound, is specifically designed to overcome this instability by acting as a slow-release reservoir of the active boronic acid [1]. In a direct head-to-head comparison of a related system, potassium 2-pyridyl trifluoroborate was successfully cross-coupled with 4-bromotoluene in 78% yield under standard conditions, whereas the corresponding 2-pyridylboronic acid gave a significantly lower yield of less than 20% due to rapid protodeboronation [2]. The presence of the 2-CF3 group in the target compound is expected to further necessitate this stabilized form.

Cross-Coupling Protodeboronation Stability Pyridyl Nucleophiles

Superior Performance in Fluorinated Ligand Scaffolds vs. Non-Fluorinated Pyridylborates

The incorporation of a fluorinated pyridyl moiety is a critical design element for generating electron-poor scorpionate-type ligands that stabilize low-valent metal centers. A patent from the University of Texas System specifically claims poly(pyridyl)borate ligands synthesized from trifluoroborate precursors bearing electron-withdrawing groups, including trifluoromethyl-substituted pyridines [1]. The fluorinated tris(pyridyl)borate ligand [FB(3,5-(CF3)2Pz)3]- (where Pz=pyrazolyl) was crucial for isolating rare gold(I)-carbonyl and silver(I)-acetylene complexes, a feat not possible with non-fluorinated analogs [2]. The target compound serves as a direct precursor for introducing the 2-(trifluoromethyl)pyridin-3-yl fragment into such advanced ligand systems.

Coordination Chemistry Scorpionate Ligands Coinage Metal Complexes

Differentiated Reactivity Profile Enabled by 2-Trifluoromethyl Substitution vs. Unsubstituted 3-Pyridyltrifluoroborate

The electronic nature of the heteroaryl nucleophile directly influences the transmetalation rate in Suzuki coupling. The 2-trifluoromethyl group is a strong electron-withdrawing substituent (Hammett σm = 0.43), which reduces the electron density on the pyridine ring compared to the unsubstituted analog (σm = 0). This is known to accelerate the transmetalation step with electron-rich palladium intermediates in related systems [1]. A class-level inference from studies on aryltrifluoroborates shows that electron-deficient nucleophiles couple faster and often give higher yields with electron-rich aryl halides, a selectivity profile that the unsubstituted 3-pyridyl trifluoroborate cannot match [2].

Suzuki-Miyaura Coupling Electronic Effects Heteroaryl Synthesis

Validated Utility in MOF Design vs. Simple Trifluoroborate Salts

The (trifluoromethyl)trifluoroborate anion has been successfully used as a functional component in a flexible 1D metal-organic framework (MOF) that exhibits highly temperature-sensitive CO2 gate adsorption [1]. This MOF, synthesized from potassium (trifluoromethyl)trifluoroborate, displays a CO2 gate-adsorption pressure that is strongly temperature dependent between 263-303 K, a property associated with the structural flexibility imparted by the anion. This performance is relatively large compared to other MOFs exhibiting similar behavior [1]. The target compound, with its pyridyl group, offers the potential for direct coordination to metal nodes, providing an entry point to new MOF structures inaccessible with simpler trifluoroborate anions.

Metal-Organic Frameworks Gas Separation Flexible Sorbents

Optimal Application Scenarios for Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide in Research and Industry


Synthesis of 2-(Trifluoromethyl)pyridine-Containing Biaryls for Pharmaceutical Lead Optimization

In medicinal chemistry, the 2-trifluoromethylpyridine motif is a privileged structure found in several drug candidates due to its metabolic stability and lipophilicity. The target compound is the reagent of choice for installing this fragment via Suzuki-Miyaura coupling, as it overcomes the protodeboronation instability that plagues the corresponding boronic acid (see Section 3, Evidence Item 1). A procurement team should select this organotrifluoroborate when a high-yielding, reproducible route to biaryl intermediates containing this specific heterocycle is required.

Development of Electron-Deficient Scorpionate Ligands for Catalysis

For researchers synthesizing next-generation poly(pyridyl)borate 'scorpionate' ligands, this compound is a critical building block. The electron-withdrawing CF3 group is essential for tuning the electronic properties of the resulting metal complexes, enabling catalysis and the isolation of reactive species that non-fluorinated ligands cannot support (see Section 3, Evidence Item 2). Procurement should prioritize suppliers who can deliver this compound with high purity for ligand synthesis protocols.

Fine-Tuning Cross-Coupling Selectivity for Electron-Rich Substrates

When a Suzuki-Miyaura cross-coupling project targets an electron-rich aryl halide, the enhanced electrophilicity of the 2-trifluoromethyl-substituted pyridyl nucleophile (see Section 3, Evidence Item 3) can lead to faster reaction rates and higher yields compared to the unsubstituted 3-pyridyl analog. This electronic differentiation makes the target compound a strategic choice for library synthesis where coupling partners vary in electron density, avoiding the trial-and-error of using a less reactive nucleophile.

Fabrication of Flexible Metal-Organic Frameworks for Temperature-Swing CO2 Capture

The unique structural flexibility and gas adsorption properties observed in MOFs functionalized with (trifluoromethyl)trifluoroborate anions (see Section 3, Evidence Item 4) position this compound as a promising precursor for novel flexible sorbents. Material scientists developing temperature-swing adsorption (TSA) systems for carbon capture can leverage this compound to create MOFs with precisely tunable gate-opening pressures, a key performance parameter for energy-efficient separation processes.

Quote Request

Request a Quote for Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.